Mass Spectrometric Selectivity for Isotope Dilution
The target compound provides a +3 Da mass shift relative to endogenous unlabeled 3-methyl-2-oxopentanoate (KMV), enabling complete chromatographic co-elution with distinct mass channel detection [1]. The unlabeled sodium salt (CAS 3715-31-9) offers zero mass shift and cannot be distinguished from the analyte, while a single 13C-labeled analog (+1 Da) risks interference from the ~6.5% natural abundance M+1 peak of the target analyte . The 13C3 label avoids both deuterium exchange artifacts (common with d8 analogs) and M+1 overlap.
| Evidence Dimension | Mass shift for MS discrimination |
|---|---|
| Target Compound Data | +3 Da (monoisotopic mass 155.055 Da) |
| Comparator Or Baseline | Unlabeled sodium 3-methyl-2-oxopentanoate: +0 Da (152.12 Da); Deuterated analog (d8): +8 Da (160.17 Da) |
| Quantified Difference | 13C3 avoids H/D exchange instability of d8; avoids M+1 overlap of single 13C label |
| Conditions | LC-MS/MS and GC-MS isotope dilution analysis |
Why This Matters
The 13C3 label provides the optimal balance of chromatographic fidelity and mass resolution for robust quantification in complex biological matrices, directly reducing integration errors compared to alternative labeling strategies.
- [1] Schadewaldt P, Wendel U, Hammen HW. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis. J Chromatogr B Biomed Appl. 1996;682(2):209-18. doi:10.1016/0378-4347(96)00091-6. View Source
